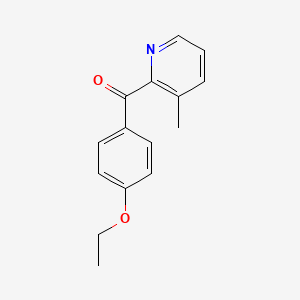

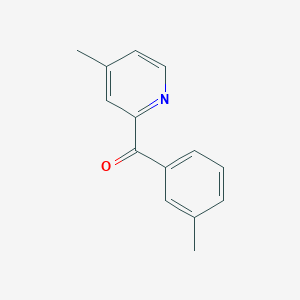

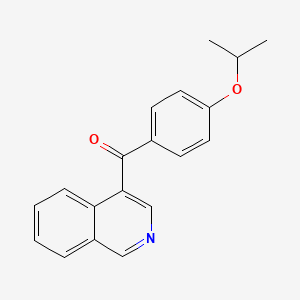

4-(4-Isopropoxybenzoyl)isoquinoline

Übersicht

Beschreibung

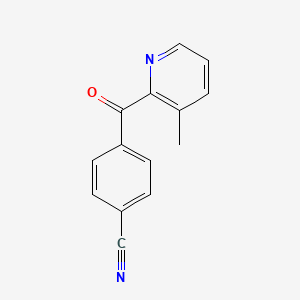

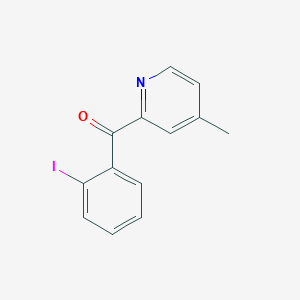

“4-(4-Isopropoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C19H17NO2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves the use of metal reagents or catalysts . A method for the preparation of (het)aryl-substituted isoquinoline involves the reaction of arynes with substituted 1,2,4-triazines . The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” consists of 19 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 291.34 .Chemical Reactions Analysis

Isoquinoline derivatives are known to undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to provide isoquinolines . They can also undergo sequential coupling-imination-annulation reactions with ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its density, melting point, boiling point, and molecular structure can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations :

- Meng‐Yang Chang et al. (2010) reported an easy synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline, a process that involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, broadening the scope of application for such compounds (Chang et al., 2010).

Crystal Structures and Molecular Interactions :

- Kazuma Gotoh and H. Ishida (2015) determined the structures of isoquinoline compounds at low temperatures, revealing key insights into the hydrogen bonds between acid and base molecules (Gotoh & Ishida, 2015).

Pharmacological Applications :

- Shanchao Wu et al. (2016) developed a synthesis process for pyrrolo[1,2-b]isoquinolin-10(5H)-ones and identified compound 3h as a potent dual topoisomerase I/II inhibitor (Wu et al., 2016).

- É. A. Markaryan et al. (1997) synthesized new isoquinoline derivatives and explored their β-adrenoblocking and antiarrhythmic activities (Markaryan et al., 1997).

Material Science and Electroluminescence :

- N. Nagarajan et al. (2014) synthesized highly fluorescent, isoquinoline π-conjugated imidazole derivatives and investigated their photophysical, electrochemical, and thermal properties, along with their electroluminescence behavior (Nagarajan et al., 2014).

Novel Synthetic Pathways and Molecular Diversity :

- Qian Wang et al. (2021) designed a Cu-catalyzed cascade reaction to create polysubstituted isoquinolin-1(2H)-ones, demonstrating a broad substrate scope and functional group tolerance (Wang et al., 2021).

Catalysis and Organic Synthesis :

- J. Zhong et al. (2020) described a gold(I)-catalyzed intramolecular [4 + 2] cycloaddition method to synthesize 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, a process that can be easily modified to produce benzo[f]isoquinolin-1-ols (Zhong et al., 2020).

Crystal Engineering and Hydrogen Bond Studies :

- A. S. Antonova et al. (2022) synthesized and characterized 3a,6:7,9a-diepoxybenzo[de]isoquinolines, analyzing their crystal structures and hydrogen bonding interactions (Antonova et al., 2022).

Bioactive Compounds and Natural Sources :

- Xiaoqi Zhang et al. (2004) isolated isoquinoline alkaloids from the roots of Menispermum dauricum, contributing to the understanding of naturally occurring isoquinoline derivatives (Zhang et al., 2004).

Safety and Hazards

The safety data sheet for isoquinoline indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Zukünftige Richtungen

Recent developments in the synthesis of isoquinoline derivatives have focused on reducing cost, improving product selectivity or purity, and offering more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .

Wirkmechanismus

Biochemical Pathways

Isoquinoline is a key structure in many biologically active compounds, suggesting that this compound may interact with multiple pathways .

Result of Action

Given the diverse biological activities of isoquinoline derivatives, this compound may have multiple effects at the molecular and cellular level .

Action Environment

Like other isoquinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

4-(4-Isopropoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoquinoline derivatives, including this compound, have been shown to bind to nucleic acids and proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and autophagy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Isoquinoline derivatives, including this compound, have been reported to induce cell cycle arrest, promote apoptosis, and trigger autophagy in cancer cells . These effects suggest that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, isoquinoline derivatives, including this compound, can bind to DNA or proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions contribute to the compound’s ability to influence cellular processes such as cell cycle regulation, apoptosis, and autophagy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations. Isoquinoline derivatives, including this compound, have been shown to maintain their activity over extended periods, although their effects may diminish with time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Isoquinoline derivatives, including this compound, have been studied for their dosage-dependent effects, revealing threshold levels for therapeutic efficacy and toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Isoquinoline alkaloids, including this compound, are metabolized through pathways involving decarboxylation of tyrosine or DOPA to yield dopamine, which is then converted to reticuline . These metabolic pathways are essential for the biosynthesis of various benzylisoquinoline alkaloids, which have significant pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound’s localization and accumulation can affect its activity and function. Isoquinoline derivatives, including this compound, are transported within cells through various mechanisms, including binding to transport proteins . Understanding these transport and distribution processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Isoquinoline derivatives, including this compound, have been shown to localize to specific subcellular regions, influencing their activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

isoquinolin-4-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-13(2)22-16-9-7-14(8-10-16)19(21)18-12-20-11-15-5-3-4-6-17(15)18/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQYUSGBBTXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226139 | |

| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187171-65-8 | |

| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.